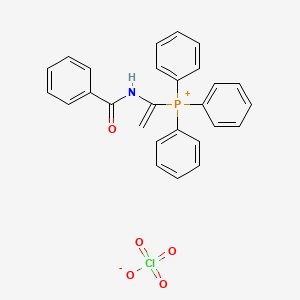
(1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate is an organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable benzamidoethenyl precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate is used as a reagent in organic synthesis. It can facilitate the formation of carbon-phosphorus bonds, which are important in the synthesis of various organic compounds.
Biology
In biological research, the compound may be used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development and disease treatment.
Industry
In industry, the compound is used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Wirkmechanismus
The mechanism of action of (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction is mediated by the unique functional groups present in the compound, which allow it to form stable complexes with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate include:
- (1-Benzamidoethenyl)(triphenyl)phosphanium chloride
- (1-Benzamidoethenyl)(triphenyl)phosphanium bromide
- (1-Benzamidoethenyl)(triphenyl)phosphanium iodide
Uniqueness
What sets this compound apart from these similar compounds is its perchlorate anion. This anion imparts unique properties to the compound, such as enhanced stability and reactivity, making it particularly useful in specific applications.
Eigenschaften
CAS-Nummer |
145932-17-8 |
|---|---|
Molekularformel |
C27H23ClNO5P |
Molekulargewicht |
507.9 g/mol |
IUPAC-Name |
1-benzamidoethenyl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C27H22NOP.ClHO4/c1-22(28-27(29)23-14-6-2-7-15-23)30(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;2-1(3,4)5/h2-21H,1H2;(H,2,3,4,5) |
InChI-Schlüssel |
MFSBLSDQFUGINS-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(NC(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide](/img/structure/B12551849.png)

![(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)](/img/structure/B12551864.png)

![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)
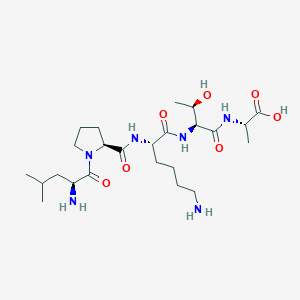
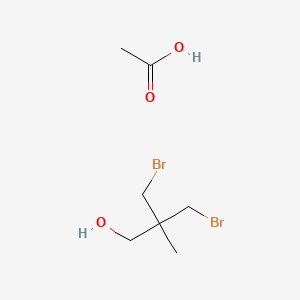
![Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-](/img/structure/B12551900.png)
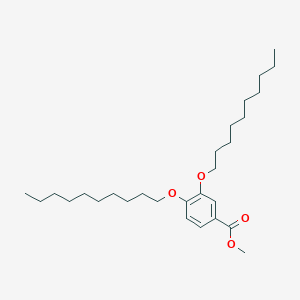
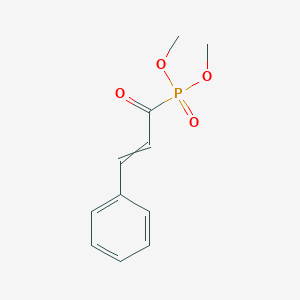
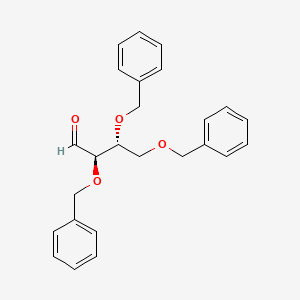
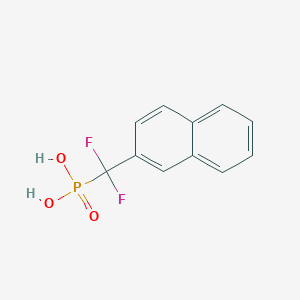
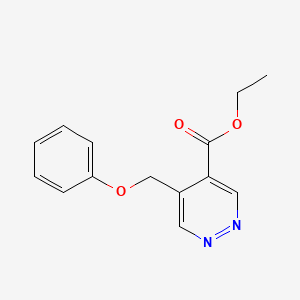
![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
